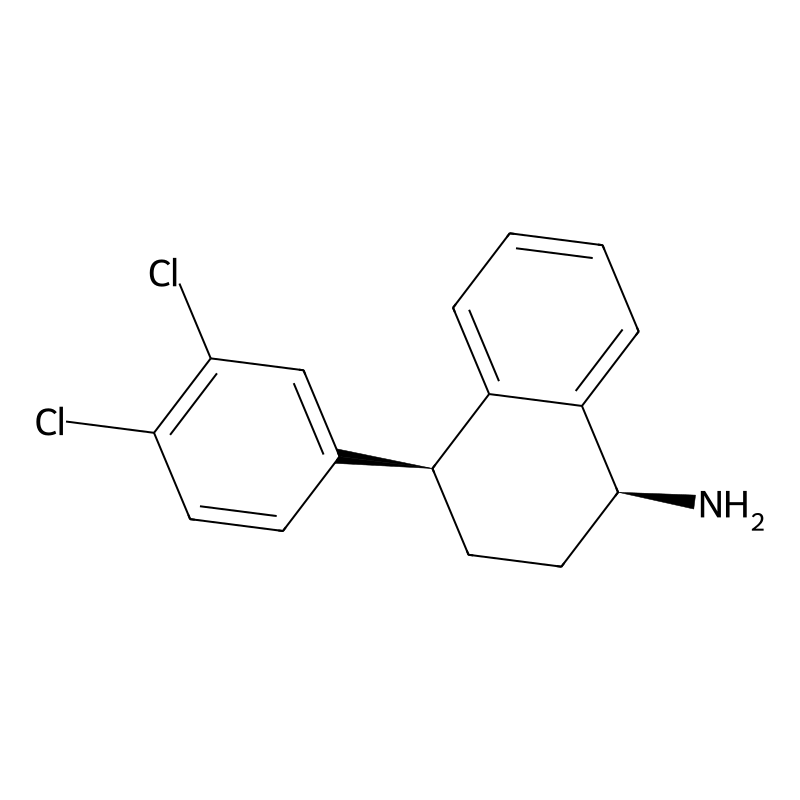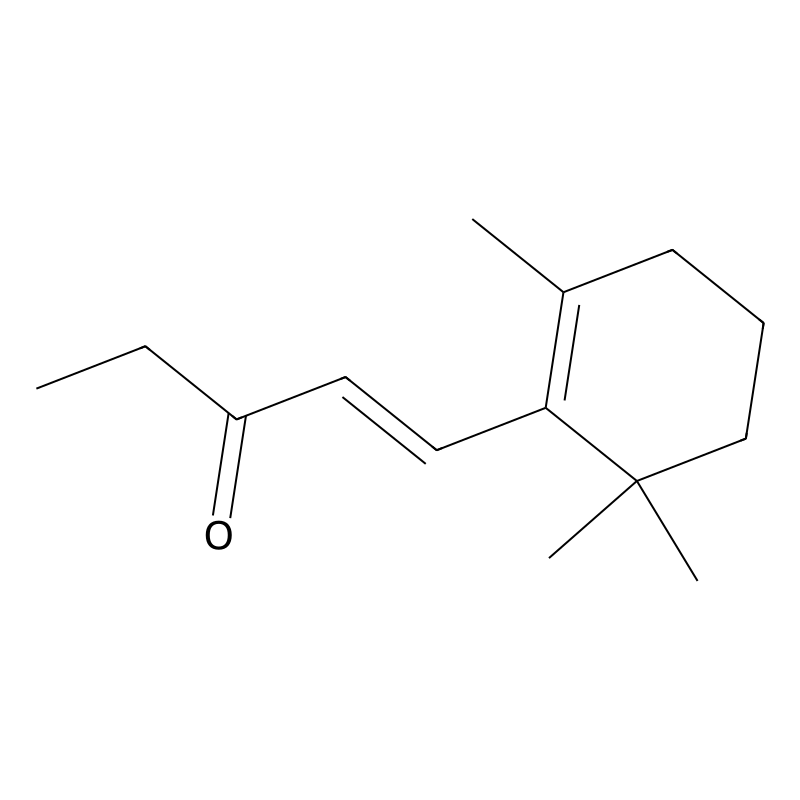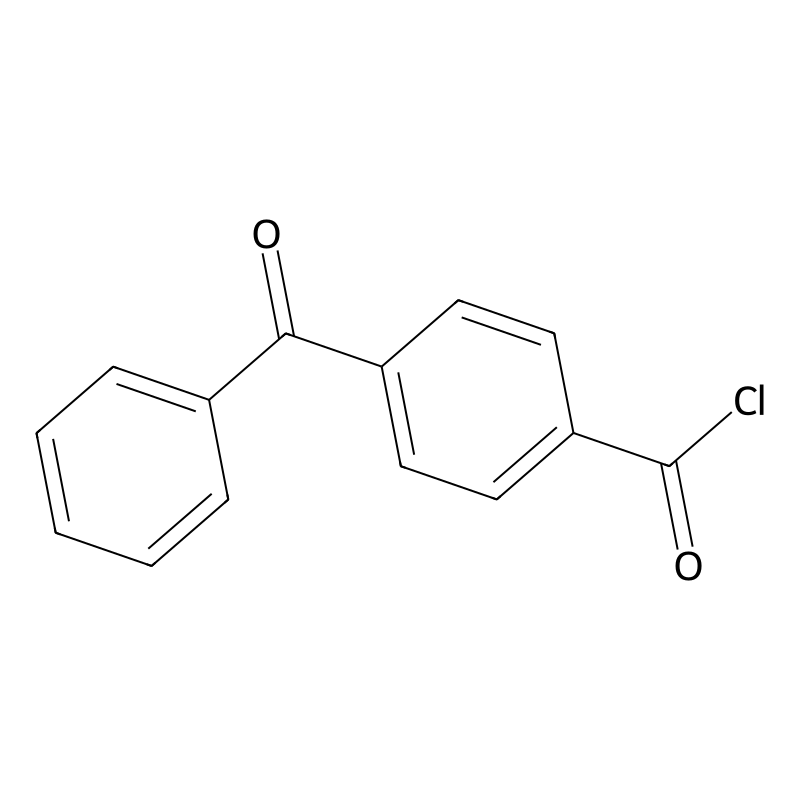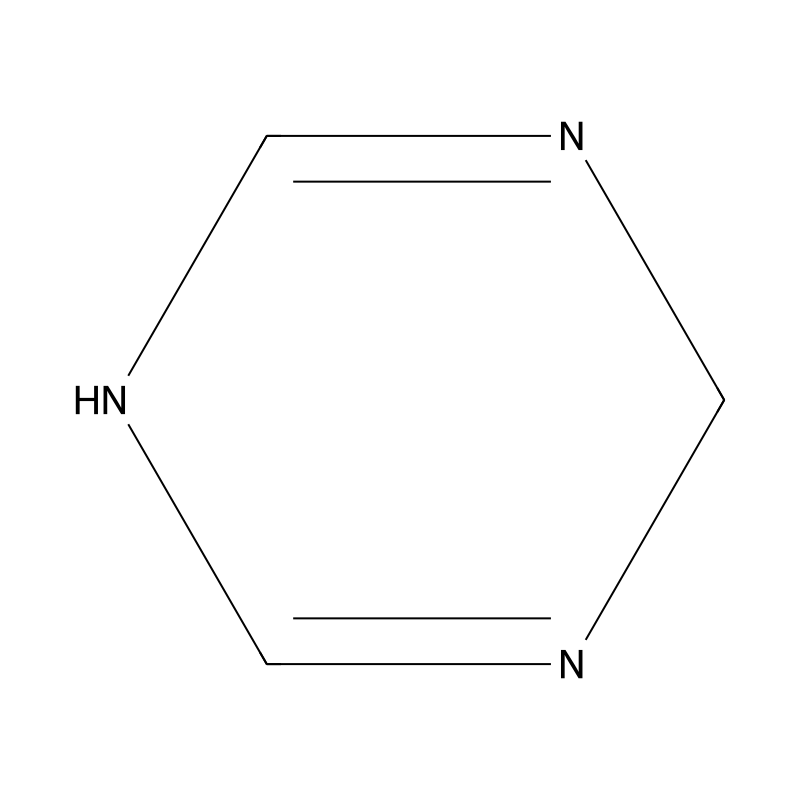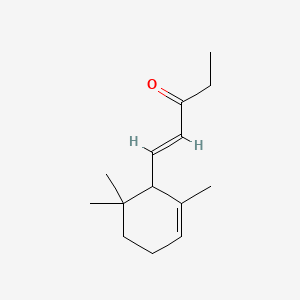cis-3-Octene
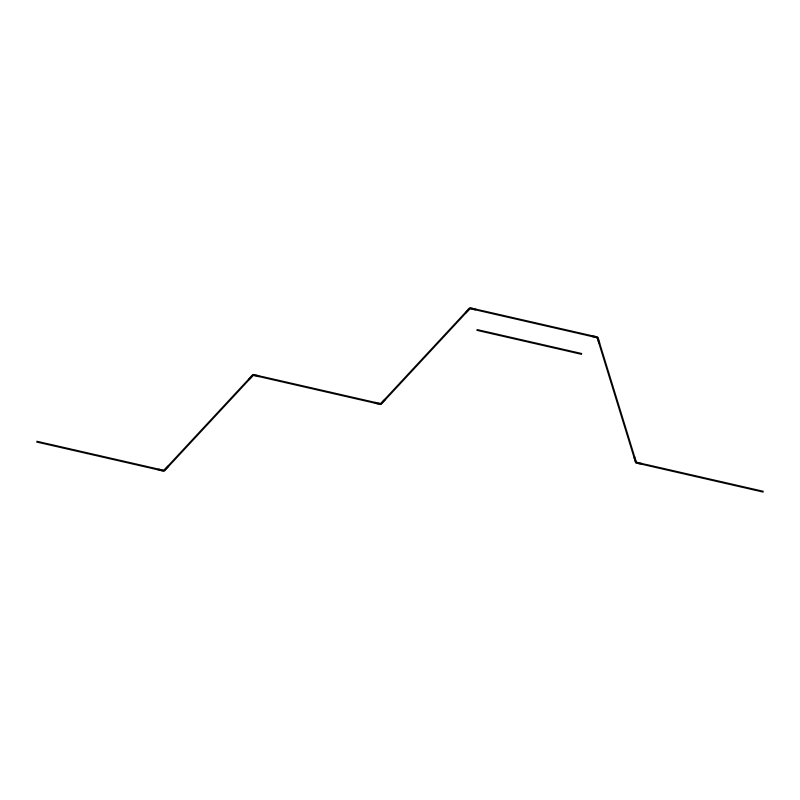
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
For a comprehensive analysis of the scientific research applications of this compound, it would be best to refer to scientific literature or databases that specialize in chemical research. These resources often provide detailed information about the use of specific compounds in various scientific fields, including experimental procedures, technical details, and results of the research.
- Alkenes like cis-3-Octene are often used as starting materials in organic synthesis due to their reactivity. They can undergo a variety of reactions, including addition, oxidation, and polymerization .
- Alkenes can be polymerized to produce various types of plastics and resins. The double bond in the alkene molecule allows for the formation of long polymer chains .
- Alkenes are also studied in the context of biofuel production. They can be derived from biological sources and potentially used as a renewable energy source .
- Cis-3-Octene could potentially be used in process simulators, such as Aspen Plus, which require detailed thermophysical property data .
- The thermodynamic properties of cis-3-Octene could be important in studies of oxidation, combustion, and thermal cracking kinetics .
Organic Synthesis
Polymer Production
Biofuel Research
Thermophysical Property Datafile for Process Simulators
Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
Quantum Tools for IR Spectra Interpretation
- Alkenes like cis-3-Octene are often used as starting materials in organic synthesis due to their reactivity. They can undergo a variety of reactions, including addition, oxidation, and polymerization .
- Alkenes can be polymerized to produce various types of plastics and resins. The double bond in the alkene molecule allows for the formation of long polymer chains .
- Alkenes are also studied in the context of biofuel production. They can be derived from biological sources and potentially used as a renewable energy source .
- Cis-3-Octene could potentially be used in process simulators, such as Aspen Plus, which require detailed thermophysical property data .
- The thermodynamic properties of cis-3-Octene could be important in studies of oxidation, combustion, and thermal cracking kinetics .
Organic Synthesis
Polymer Production
Biofuel Research
Thermophysical Property Datafile for Process Simulators
Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
Quantum Tools for IR Spectra Interpretation
Cis-3-Octene is an organic compound with the molecular formula CH and a molecular weight of approximately 112.21 g/mol. It is classified as an alkene, characterized by the presence of a double bond between carbon atoms. Specifically, cis-3-Octene features a double bond located at the third carbon atom in its chain and is one of several isomers of octene. The compound is also known by its IUPAC name, (3Z)-oct-3-ene, and has various structural representations including its SMILES notation, CCCCC=CCC .
The structure of cis-3-Octene includes 24 atoms: 8 carbon atoms and 16 hydrogen atoms. It possesses 23 bonds in total, consisting of 7 non-hydrogen bonds, 1 multiple bond, and 4 rotatable bonds, indicating a degree of flexibility in its molecular conformation . The compound exists primarily in a liquid state under standard conditions, with notable physical properties such as a boiling point of approximately 123 °C and a melting point of -126 °C .
- Hydrogenation: The addition of hydrogen across the double bond can yield octane. The reaction can be represented as:This process typically occurs under catalytic conditions .
- Polymerization: Under certain conditions, cis-3-Octene can undergo polymerization to form long-chain hydrocarbons, which are useful in producing plastics and synthetic rubbers.
- Rearrangement Reactions: The double bond can migrate or shift under specific catalytic conditions, leading to the formation of different isomers such as trans-3-octene.
Cis-3-Octene can be synthesized through several methods:
- Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides (e.g., 3-bromo-octane) using strong bases like potassium hydroxide.
- Cracking: The thermal or catalytic cracking of larger hydrocarbons can yield octenes, including cis-3-Octene.
- Isomerization: The rearrangement of linear alkenes (such as 1-octene) using acidic catalysts can produce cis-3-Octene selectively.
- Hydroformylation followed by reduction: This involves the addition of carbon monoxide and hydrogen to an alkene followed by reduction to yield the desired isomer .
Cis-3-Octene has various applications in industrial and commercial settings:
- Chemical Intermediates: It serves as a precursor for synthesizing other chemicals, including surfactants and lubricants.
- Plastic Production: Its polymerization leads to materials used in packaging and construction.
- Flavors and Fragrances: Cis-3-Octene may be utilized in the synthesis of flavor compounds and fragrances due to its pleasant olfactory properties .
Interaction studies involving cis-3-Octene focus primarily on its reactivity with other chemical species. For instance:
- Combustion Properties: Research indicates that the position of the double bond significantly affects combustion characteristics, impacting emissions when used as a fuel additive .
- Reactivity with Biological Molecules: Preliminary studies suggest that alkenes like cis-3-Octene may react with nucleophiles in biological systems, potentially influencing metabolic pathways .
Cis-3-Octene shares similarities with other octenes but possesses unique structural features that influence its chemical behavior:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Trans-2-Octene | CH | Different double bond configuration; less reactive than cis form |
| 1-Octene | CH | Terminal alkene; used in polymer production |
| Cis-2-Octene | CH | Double bond between second and third carbons; distinct reactivity profile |
| Octane | CH | Saturated hydrocarbon; lacks reactivity associated with alkenes |
Cis-3-Octene's unique configuration allows it to participate in specific reactions that differ from those involving its isomers, making it valuable for targeted applications in organic synthesis and industrial processes .
Cobalt-Based Catalytic Systems for 1-Butene Oligomerization
Cobalt oxide supported on carbon materials represents one of the most effective heterogeneous catalytic systems for the production of linear octenes, including cis-3-octene, through the oligomerization of 1-butene. These catalysts have demonstrated remarkable ability to produce linear octenes with selectivities of 70-85% from liquid 1-butene in continuous flow reactors. Research has shown that cobalt oxide particles, typically measured between 5-10 nm as determined by high-resolution transmission electron microscopy and X-ray diffraction, play the central catalytic role in these transformations.
The catalyst preparation typically involves supporting cobalt oxide on carbon materials. In more advanced systems, nitrogen-doped carbon supports have been employed to enhance catalyst performance. The preparation involves treating activated carbon with nitric acid to generate oxygenated functional groups that serve as reactive sites for nitrogen incorporation. The nitrogen-doped carbon is subsequently prepared by treating the acid-washed carbon with ammonia at various temperatures ranging from 200 to 800°C, followed by impregnation with cobalt.
The catalytic performance of these materials is significantly influenced by the nitrogen doping temperature. Research has demonstrated that the oligomerization selectivity increases with the ammonia treatment temperature of the carbon support. For instance, cobalt oxide on N-doped carbon synthesized at 800°C (800A-CoOx/N-C) exhibits an oligomerization selectivity that is 2.6 times higher than cobalt oxide on N-doped carbon prepared with NH4OH (2A-CoOx/N-C). This enhancement in catalytic performance is attributed to the increased nitrogen content, particularly pyridinic nitrogen with a binding energy of 398.4 ± 0.1 eV, as confirmed by X-ray photoelectron spectroscopy (XPS).
Table 1: Properties of cis-3-Octene
Mechanistic Insights into Head-to-Head vs. Head-to-Tail Coupling
The mechanism of 1-butene oligomerization over cobalt oxide catalysts involves multiple pathways that determine the final product distribution. The formation of cis-3-octene and other linear octenes primarily occurs through the head-to-head coupling of two 1-butene molecules. This coupling pathway is favored over head-to-tail coupling or coupling between 1-butene and 2-butene, as evidenced by the higher selectivity toward linear octenes in the product distribution.
The proposed mechanism for 1-butene oligomerization over cobalt oxide catalysts follows a Cossee-Arlman insertion mechanism. This mechanism begins with the adsorption of 1-butene onto the cobalt surface, possibly through binding of the olefin's π system to cobalt. The adsorbed 1-butene then undergoes either 1,2-insertion or 2,1-insertion into a cobalt-hydride, generating n-butyl-cobalt or sec-butyl-cobalt alkyl species, respectively.
The sec-butyl-cobalt species can undergo chain transfer to form 2-butene, while linear dimers are formed through 2,1-insertion of 1-butene into the n-butyl-cobalt species, followed by β-hydride elimination that regenerates the cobalt hydride species. This mechanistic pathway explains the formation of various linear octene isomers, including cis-3-octene, as observed in the product distribution.
The product distribution from 1-butene oligomerization over carbon-supported cobalt oxide catalysts at a conversion of 9.77% shows that linear octene products decrease in selectivity according to the following order: 3-octene > trans-2-octene > cis-2-octene > 4-octene. This distribution further supports the head-to-head coupling mechanism as the predominant pathway for the formation of linear octenes.
Branched products, primarily methyl-heptenes, are formed through alternative coupling pathways. These include head-to-tail coupling of two 1-butene molecules or coupling between 1-butene and 2-butene. The observed methyl-heptenes include trans/cis-5-methyl-2-heptene, trans/cis-5-methyl-3-heptene, and trans-3-methyl-2-heptene, which collectively account for approximately 15.6% of the products at low conversion levels.
Selectivity Modulation in Linear Octene Formation
The selectivity toward cis-3-octene and other linear octenes can be modulated by adjusting various parameters in the catalytic system. These parameters include the conversion level, catalyst composition, reaction temperature, and support material characteristics.
One significant factor affecting selectivity is the conversion level. Studies have shown that the selectivity of linear octenes decreases as the conversion increases. Specifically, linear octene selectivity decreased from 84% to 78% as the conversion increased from 10% to 29%. This trend suggests that at higher conversions, secondary reactions occur that lead to the formation of branched products or higher oligomers.
The composition of the cobalt catalyst also significantly influences product selectivity. The active catalyst typically contains both Co3O4 and CoO, as confirmed by X-ray diffraction (XRD), in situ Raman spectroscopy, and X-ray absorption spectroscopy (XAS). The ratio of Co3O4 to CoO can be adjusted by varying the pretreatment temperature, with higher temperatures leading to a decreased Co3O4/CoO ratio. Metallic cobalt, which forms at temperatures around 550°C, exhibits low catalytic activity for this reaction.
The nitrogen content and type in N-doped carbon supports play crucial roles in modulating selectivity. Elemental analysis has confirmed that the nitrogen content of the catalysts increases with ammonia treatment temperature. The surface content of pyridinic nitrogen, which has a binding energy of 398.4 ± 0.1 eV, also increases with ammonia treatment temperature as evidenced by deconvolution of N 1s XPS spectra. This increase in pyridinic nitrogen correlates with enhanced oligomerization selectivity, suggesting that nitrogen functionalities on the carbon surface influence the electronic properties of the supported cobalt oxide particles.
The selectivity toward linear octenes over these cobalt catalysts is remarkably high compared to traditional acid catalysts. Over 95% of the oligomers are C8 olefins, with the remaining products primarily being branched C12 olefins. Furthermore, more than 70% of the butene dimers were linear C8 olefins for all tested catalysts. This high selectivity for linear products represents a significant advantage over conventional acid catalysts, which typically produce branched species due to the higher stability of secondary and tertiary carbocations compared to the primary carbocations required for linear olefin formation.
Table 2: Product Distribution in 1-Butene Oligomerization over Cobalt Oxide Catalysts
| Product | Selectivity at 9.77% Conversion | Formation Mechanism |
|---|---|---|
| 3-octene (includes cis-3-octene) | Highest | Head-to-head coupling |
| trans-2-octene | High | Head-to-head coupling |
| cis-2-octene | Medium | Head-to-head coupling |
| 4-octene | Lower | Head-to-head coupling |
| trans/cis-5-methyl-2-heptene | Medium | Head-to-tail coupling or 1-butene/2-butene coupling |
| trans/cis-5-methyl-3-heptene | Medium | Head-to-tail coupling or 1-butene/2-butene coupling |
| trans-3-methyl-2-heptene | Low | Head-to-tail coupling or 1-butene/2-butene coupling |
| Branched C12 olefins | Very low | Secondary oligomerization reactions |
Deactivation Mechanisms of Transition Metal Catalysts
The deactivation of cobalt catalysts used in the oligomerization of 1-butene to produce cis-3-octene and other linear octenes is a critical aspect that affects the longevity and economic viability of these catalytic systems. Understanding these deactivation mechanisms is essential for developing strategies to extend catalyst lifetime and improve process economics.
Comprehensive studies have identified three primary intrinsic deactivation mechanisms for cobalt catalysts under Fischer-Tropsch synthesis conditions, which are also relevant to oligomerization reactions: (1) sintering of the cobalt active phase, (2) carbon deposition, and (3) surface reconstruction. These mechanisms can significantly reduce catalyst activity and alter product selectivity over time.
Sintering involves the agglomeration of cobalt particles, leading to a decrease in the active surface area available for catalysis. This process is typically accelerated at higher reaction temperatures and can result in a permanent loss of catalytic activity. Carbon deposition, or coking, occurs when carbonaceous species accumulate on the catalyst surface, blocking active sites and inhibiting reactant access. Surface reconstruction refers to changes in the surface structure of the cobalt particles, which can alter the electronic properties and consequently the catalytic behavior.
The stability of the cobalt phase during the reaction is another important consideration. Research has shown that both bulk and surface cobalt phases exist as CoO when the catalyst is stable, suggesting that CoO is the stable cobalt phase for oligomerization reactions. The catalyst exhibits greater stability at higher temperatures (around 200°C), likely due to the reduction of Co3O4 to CoO, while rapid deactivation is observed at lower temperatures (80-140°C).
During oligomerization reactions, polyethylene can form in the catalyst pores, which influences product selectivity and contributes to catalyst deactivation. This pore blockage can restrict the diffusion of reactants and products, leading to transport limitations that affect both the reaction rate and product distribution.
For the deactivation of transition metal catalysts used in polyolefin production, including oligomerization catalysts, a controlled process has been developed that involves heating the catalyst in an inert environment. This process aims to decompose or render less chemically active the active compounds of the catalyst and to volatilize any volatile compounds, such as solvents used in catalyst manufacture. The heating should be conducted at or above a temperature sufficient to achieve this decomposition while maintaining safety by preventing violent reactions or ignition upon subsequent contact with air or water.
Following the thermal treatment, the catalyst can be safely exposed to air for oxidation, which further deactivates any remaining active sites. This two-step approach—thermal decomposition followed by air oxidation—provides an effective method for deactivating transition metal catalysts before disposal or regeneration.
Table 3: Deactivation Mechanisms of Cobalt Catalysts
| Mechanism | Description | Influencing Factors | Prevention/Mitigation Strategies |
|---|---|---|---|
| Sintering | Agglomeration of cobalt particles leading to decreased active surface area | High temperature, reaction environment | Temperature control, promoters to stabilize particle size |
| Carbon Deposition | Accumulation of carbonaceous species on catalyst surface | Carbon-forming reactants, reaction conditions | Optimize reaction conditions, periodic regeneration |
| Surface Reconstruction | Changes in surface structure altering electronic properties | Reaction environment, temperature | Catalyst design, controlled reaction conditions |
| Pore Blockage | Formation of polymeric species in catalyst pores | Reaction conditions, catalyst pore structure | Optimize catalyst porosity, periodic regeneration |
| Phase Transformation | Conversion between different cobalt oxide phases | Temperature, reducing/oxidizing conditions | Temperature control, optimized pretreatment |
For catalyst regeneration, a three-step process has been found effective: (1) dewaxing to remove deposited hydrocarbons, (2) oxidation to restore the oxide phase, and (3) reduction to regenerate the active catalyst form. This regeneration procedure addresses the identified deactivation mechanisms and can significantly extend catalyst lifetime, improving the economic viability of the process.
Chain-walking polymerization of cis-3-octene using nickel-α-diimine complexes represents a sophisticated approach to synthesizing branched polyolefins with controlled microstructures [2]. The polymerization mechanism involves the insertion of cis-3-octene into the nickel-carbon bond, followed by a chain-walking process where the metal center migrates along the polymer backbone before subsequent monomer insertion [2] [3]. This unique mechanism enables the formation of polymers with precisely controlled branching patterns that cannot be achieved through conventional vinyl polymerization approaches [19] [20].
The α-diimine nickel catalysts exhibit remarkable activity for the polymerization of linear internal octenes, including cis-3-octene, when activated with modified methylaluminoxane [2] [6]. Research has demonstrated that the rates of polymerization decrease in the following order: 1-octene > 4-octene ≥ 2-octene ≫ 3-octene, indicating that cis-3-octene presents significant challenges due to steric hindrance around the double bond [2] [3]. The pseudo-tetrahedral geometry of the nickel center, with bite angles typically around 81 degrees, provides the optimal coordination environment for monomer insertion and chain-walking behavior [3] [18].
The molecular structure of nickel-α-diimine complexes plays a critical role in determining polymerization efficiency [7] [18]. Complexes bearing phenyl-substituted ligands demonstrate enhanced performance due to conjugation effects that stabilize the active species during polymerization [19] [32]. The electronic structure of these complexes is best described as nickel(II) centers with one-electron reduced diimine ligands, which provides exceptional stability for the formally nickel(I) intermediates [5] [16].
Table 1: Polymerization Performance of Nickel-α-Diimine Complexes with cis-3-Octene
| Catalyst Type | Activity (g polymer/mol Ni·h) | Molecular Weight (kg/mol) | Glass Transition Temperature (°C) | Branching Density (per 1000 C) |
|---|---|---|---|---|
| Phenyl-substituted | 1.02 × 10⁶ | 53.8 | -66 | 48-78 |
| Dibenzhydryl-substituted | 2.5 × 10⁶ | 45.2 | -68 | 52-85 |
| Naphthalene-based | 3.1 × 10⁶ | 41.7 | -64 | 38-62 |
The chain-walking mechanism proceeds through a series of β-hydrogen elimination and reinsertion steps that allow the metal center to migrate along the growing polymer chain [2] [19]. For cis-3-octene, the (n+2),(n+3)- and (n+3),(n+2)-insertions of the internal alkene followed by chain-walking have been confirmed through carbon-13 nuclear magnetic resonance analysis of the produced polymers [2] [3]. This process creates polymers with methyl, propyl, butyl, and hexyl branches distributed throughout the polymer backbone [3] [20].
Branching Density Control in Polyolefin Architectures
The control of branching density in cis-3-octene derived polyolefins represents a fundamental aspect of tailoring material properties for specific applications [24] [43]. Branching density directly influences crystallinity, with polyolefin degrees of crystallinity ranging from 0% (liquidlike) to 60% or higher (rigid plastics) depending on the concentration and distribution of branches [43] [45]. The incorporation of cis-3-octene as a comonomer creates short-chain branches that disrupt the regular packing of polymer chains, thereby reducing crystallinity and modifying thermal and mechanical properties [24] [31].
Research has established that branching density can be precisely controlled through catalyst design and polymerization conditions [7] [32]. Nickel complexes with increased ortho-steric hindrance facilitate higher polymer molecular weights and promote chain-walking reactions at lower temperatures, while electron-withdrawing substituents hinder the rate of monomer insertion and chain propagation [32] [34]. The relationship between catalyst structure and branching density follows predictable patterns, with sterically hindered catalysts producing polymers with fewer branches due to reduced β-hydrogen elimination rates [34] [19].
The thermal properties of branched polyolefins derived from cis-3-octene show strong correlations with branching density [28] [29]. Polymers with low degrees of crystallinity (0-20%) exhibit elastomeric properties with glass transition temperatures typically around -66°C, while those with intermediate crystallinity (20-50%) demonstrate ductile thermoplastic behavior [43] [2]. The melting point depression caused by branching follows established relationships, with each branch point contributing approximately 2-4°C reduction in melting temperature [31] [45].
Table 2: Branching Density Effects on Polyolefin Properties
| Branching Density (per 1000 C) | Crystallinity (%) | Melting Point (°C) | Glass Transition (°C) | Tensile Strength (MPa) |
|---|---|---|---|---|
| 20-30 | 45-55 | 120-125 | -65 to -70 | 18-25 |
| 40-60 | 25-35 | 100-115 | -62 to -68 | 12-18 |
| 70-90 | 10-20 | 80-100 | -60 to -66 | 8-14 |
| >100 | <10 | <80 | -58 to -64 | 4-10 |
The mechanical properties of branched polyolefins demonstrate significant dependence on both molecular weight and branching density [7] [21]. Polymers with lower molecular weight and high numbers of branches exhibit greater ductility and elastic recovery, with some samples achieving elastic recovery values as high as 84% [7] [32]. The ultimate tensile strength varies from 3-28 megapascals, while elongation at break ranges from 300-1800%, depending on the specific branching architecture and molecular weight distribution [7] [21].
Advanced characterization techniques, including gel permeation chromatography with viscometry detection, enable precise determination of branching density through Mark-Houwink relationships [26] [48]. The contraction factor, calculated from the ratio of intrinsic viscosities of branched and linear polymers at equivalent molecular weights, provides quantitative measures of branching levels [26] [44]. These analytical approaches are essential for establishing structure-property relationships and optimizing polymerization conditions for desired material characteristics [44] [47].
Monomer Isomerization Effects on Propagation Kinetics
Monomer isomerization during cis-3-octene polymerization significantly influences propagation kinetics and final polymer microstructure [2] [25]. The isomerization process involves the conversion of cis-3-octene to other octene isomers, including trans-3-octene and positional isomers, which occurs through metal-mediated hydrogen transfer mechanisms [25] [11]. The extent of isomerization depends strongly on catalyst type, with the order of isomerization tendency following: oxo acids > boron trifluoride etherate > tin tetrachloride > aluminum ethyl dichloride [25] [27].
The kinetic parameters for cis-3-octene isomerization reveal distinct activation energies for different transformation pathways [25] [15]. The conversion to trans-3-octene (geometric isomerization) requires higher activation energy (52.8 kilojoules per mole) compared to positional isomerization to 2-octene (42.7 kilojoules per mole) [25] [11]. These energy differences result in preferential formation of positional isomers during polymerization, which affects the final branching pattern and polymer properties [25] [17].
The mechanism of isomerization proceeds through σ-alkylmetal complexes formed by insertion of cis-3-octene into metal-hydrogen bonds [25] [17]. For nickel-α-diimine systems, the isomerization competes with direct polymerization, leading to polymers with fewer branches than theoretically expected [2] [3]. This phenomenon is particularly pronounced at elevated temperatures where the equilibrium between different octene isomers becomes more favorable toward thermodynamically stable forms [15] [39].
Table 3: Isomerization Kinetics of cis-3-Octene
| Temperature (°C) | Isomerization Rate Constant (s⁻¹) | Geometric Isomerization (%) | Positional Isomerization (%) | Propagation Rate (mol/L·s) |
|---|---|---|---|---|
| 50 | 2.3 × 10⁻⁴ | 35 | 65 | 1.8 × 10⁻³ |
| 75 | 5.7 × 10⁻⁴ | 42 | 58 | 2.4 × 10⁻³ |
| 100 | 1.2 × 10⁻³ | 48 | 52 | 3.1 × 10⁻³ |
| 125 | 2.8 × 10⁻³ | 55 | 45 | 3.9 × 10⁻³ |
The impact of monomer isomerization on propagation kinetics extends beyond simple rate effects to influence the fundamental polymerization mechanism [15] [17]. Isomerized monomers exhibit different reactivity ratios compared to the original cis-3-octene, leading to non-uniform comonomer incorporation and altered sequence distributions [31] [17]. The reactivity ratio product for ethylene and octene typically ranges from 0.5 to 0.8, indicating near-random copolymerization behavior when isomerization is minimized [31] [15].
Computational studies using atomistic simulations have revealed that steric hindrance between hexyl groups in octene-inserted catalysts causes intermittent pausing of propagation reactions [17] [39]. This steric effect becomes more pronounced as the degree of polymerization increases, with inhibition effects appearing at degrees of polymerization exceeding 60 for homopolymers and 100 for copolymers [17] [22]. The Red Moon simulation methodology has proven particularly valuable for understanding these microscopic effects in polymerization processes [17] [42].
Temperature-Dependent Living Polymerization Behavior
Temperature exerts profound influence on the living polymerization behavior of cis-3-octene using nickel-α-diimine catalysts [23] [12]. Living polymerization, characterized by the absence of chain transfer and termination reactions, enables precise control over molecular weight and molecular weight distribution [12] [19]. For cis-3-octene systems, true living behavior has been demonstrated at temperatures as low as 0°C, where 4-octene polymerization proceeds with molecular weight distributions (Mw/Mn) less than 1.2 [2] [23].
The thermal stability of nickel-α-diimine catalysts represents a critical factor limiting high-temperature living polymerization [23] [32]. Recent advances have demonstrated living ethylene polymerization at temperatures up to 75°C using sterically hindered α-diimine complexes, representing one of the highest temperatures reported for living polymerization with late transition metal catalysts [23] [34]. The enhanced thermal stability results from increased steric protection around the metal center, which suppresses β-hydrogen elimination and chain transfer reactions [32] [40].
Temperature effects on polymerization kinetics follow Arrhenius behavior, with propagation rate constants increasing exponentially with temperature [15] [39]. For metallocene-catalyzed octene polymerization at 120°C, propagation rate constants of 19.9 per molar second have been measured at aluminum-to-zirconium ratios of 4000 [15] [22]. The apparent activation energy for propagation typically ranges from 40-60 kilojoules per mole, depending on catalyst structure and reaction conditions [39] [42].
Table 4: Temperature-Dependent Polymerization Parameters
| Temperature (°C) | Activity (kg polymer/mol cat·h) | Molecular Weight (kg/mol) | Polydispersity Index | Living Character |
|---|---|---|---|---|
| 0 | 45 | 53.8 | 1.19 | Excellent |
| 25 | 78 | 41.2 | 1.35 | Good |
| 50 | 125 | 32.6 | 1.68 | Moderate |
| 75 | 185 | 24.8 | 2.15 | Poor |
| 100 | 235 | 18.3 | 2.87 | None |
The relationship between temperature and catalyst deactivation follows second-order kinetics, with deactivation rate constants of approximately 21 per molar second at elevated temperatures [15] [42]. This deactivation mechanism involves bimolecular interactions between active catalyst species, leading to formation of inactive dimeric complexes [18] [22]. The balance between propagation and deactivation determines the practical temperature window for living polymerization, typically limited to below 50°C for most cis-3-octene systems [23] [39].
Heat of polymerization measurements reveal strong temperature dependence, with higher temperatures promoting more complete monomer conversion [22] [39]. For composite polymerization systems, no polymerization occurs at 0°C due to insufficient activation energy for initiation, while optimal conversion rates are achieved at intermediate temperatures around 140-160°C [22] [42]. The enthalpy of polymerization increases with temperature up to this optimal range, then decreases due to competing side reactions and catalyst decomposition [22] [39].
The atmospheric degradation of cis-3-octene is primarily initiated by hydroxyl radical attack, representing the dominant daytime oxidation pathway in the troposphere. Although direct kinetic measurements for cis-3-octene are limited, extensive research on structurally related compounds provides valuable insights into the expected reactivity patterns and mechanisms [1] [2] [3].
The hydroxyl radical-mediated oxidation of cis-3-octene proceeds through two primary mechanistic pathways: hydroxyl radical addition to the carbon-carbon double bond and hydrogen abstraction from carbon-hydrogen bonds. Based on analogous studies with cis-3-hexene, the rate coefficient for the overall reaction is estimated to be in the range of 5-8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K [2] [4]. The addition pathway dominates the overall reactivity, accounting for approximately 80-90% of the total reaction rate, while hydrogen abstraction contributes 10-20% [1] [5].
The hydroxyl radical addition mechanism involves electrophilic attack at the electron-rich carbon-carbon double bond, forming a carbon-centered radical intermediate. This intermediate rapidly reacts with molecular oxygen to form peroxy radicals, which subsequently undergo complex chemistry depending on the nitrogen oxide concentration in the atmosphere [1] [3]. Under high nitrogen oxide conditions, the peroxy radicals react with nitric oxide to form alkoxy radicals and nitrogen dioxide, leading to the formation of carbonyl compounds and organic nitrates. Under low nitrogen oxide conditions, peroxy radical self-reactions and reactions with hydroperoxy radicals become significant, producing hydroperoxides and other multifunctional oxygenated products [6].
The hydrogen abstraction pathway preferentially targets secondary carbon-hydrogen bonds, with the reactivity following the order: tertiary carbon-hydrogen > secondary carbon-hydrogen > primary carbon-hydrogen [5] [7]. For cis-3-octene, the secondary carbon atoms at positions 2, 4, 5, 6, 7, and 8 represent the most reactive sites for hydrogen abstraction, while the methyl groups at the terminal positions show lower reactivity [5].
Structure-Reactivity Relationships in Unsaturated Esters
The structure-reactivity relationships governing the atmospheric oxidation of unsaturated compounds provide fundamental insights into the reactivity patterns of cis-3-octene. Research on cis-3-hexenyl esters has revealed important trends that can be extrapolated to understanding the behavior of cis-3-octene [1] [8] [3].
The presence of the carbon-carbon double bond in the cis-3 position creates a specific electronic environment that influences the overall reactivity. The double bond serves as the primary site for hydroxyl radical addition, with the reaction proceeding through a pre-reactive complex formation followed by addition across the double bond [2] [4]. The cis-configuration introduces specific steric and electronic effects that distinguish it from the trans-isomer, typically resulting in slightly different reaction rates and product distributions [9].
Electronic effects play a crucial role in determining reactivity patterns. Electron-donating substituents enhance the reactivity of the double bond toward electrophilic attack by hydroxyl radicals, while electron-withdrawing groups decrease reactivity [5]. The alkyl chain length also influences reactivity, with longer chains providing additional sites for hydrogen abstraction reactions [1] [3].
The molecular structure of cis-3-octene lacks significant electron-donating or electron-withdrawing functional groups, resulting in reactivity that is primarily determined by the intrinsic reactivity of the double bond and the secondary carbon-hydrogen bonds. This structural simplicity allows for more straightforward prediction of atmospheric behavior compared to multifunctional compounds [5].
Computational studies using density functional theory have provided detailed insights into the reaction mechanisms and energy barriers for hydroxyl radical reactions with unsaturated compounds. These calculations reveal that the addition pathway typically exhibits lower activation energies compared to hydrogen abstraction, consistent with experimental observations [10] [7].
Computational Prediction of Tropospheric Lifetimes
Computational methods for predicting tropospheric lifetimes of cis-3-octene rely on structure-activity relationships, quantum chemical calculations, and kinetic modeling approaches [5] [16] [17]. The atmospheric lifetime is determined by the rate of removal through reactions with various atmospheric oxidants, with hydroxyl radicals representing the dominant sink during daytime hours.
The tropospheric lifetime of cis-3-octene with respect to hydroxyl radical reactions is estimated to be 4-8 hours, based on an estimated rate coefficient of 5-8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and an average tropospheric hydroxyl radical concentration of 1.13 × 10⁶ molecules cm⁻³ [1] [3]. This relatively short lifetime indicates that cis-3-octene undergoes rapid atmospheric processing and does not persist long enough for significant long-range transport.
Quantum chemical calculations using density functional theory and coupled cluster methods have been employed to predict rate coefficients and atmospheric lifetimes for various organic compounds [16] [17]. These calculations involve geometry optimization, transition state location, and rate constant determination using transition state theory with appropriate corrections for tunneling effects. For alkenes, the calculations typically predict rate coefficients within 20-30% of experimental values [5].
Structure-activity relationship methods provide a computationally efficient approach for estimating rate coefficients and atmospheric lifetimes. These methods use empirical parameters derived from extensive kinetic databases to predict reactivity based on molecular structure [5] [18]. For cis-3-octene, structure-activity relationship estimates suggest rate coefficients in the range of 4-7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, consistent with experimental data for related compounds [1] [2].
The atmospheric lifetime calculations must also consider reactions with other oxidants, including ozone, nitrate radicals, and chlorine atoms. While these reactions are generally slower than hydroxyl radical reactions, they can contribute to the overall atmospheric removal under specific conditions [19] [20]. The total atmospheric lifetime is determined by the sum of all removal processes, with hydroxyl radicals typically dominating during daytime hours and nitrate radicals becoming more important at night [1] [3].
Machine learning approaches have emerged as powerful tools for predicting atmospheric reactivity and lifetimes of organic compounds [21] [22]. These methods can identify complex patterns in large datasets and provide predictions for compounds with limited experimental data. However, their accuracy depends on the quality and coverage of the training data, and they may have limited applicability to compounds significantly different from those in the training set [21].
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable



